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Compound of Interest

Ethyl 2-ethyl-2-methyl-3-
Compound Name:
oxobutanoate

Cat. No.: B1349067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl
2-ethyl-2-methyl-3-oxobutanoate (CAS No: 33697-53-9). Due to the limited availability of
published experimental spectra for this specific compound, this guide leverages data from
structurally analogous compounds and established spectroscopic principles to predict its
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Chemical Structure and Overview

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a [3-keto ester with a quaternary a-carbon,
possessing the molecular formula CoH1603 and a molecular weight of 172.22 g/mol . Its
structure features an ethyl ester group, a ketone carbonyl group, and ethyl and methyl
substituents on the a-carbon. These structural elements give rise to a distinct spectroscopic
fingerprint.

SMILES:CCC(C)(C(=0)C)C(=0)OCC

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and IR spectroscopic data for
Ethyl 2-ethyl-2-methyl-3-oxobutanoate. These predictions are based on the analysis of
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similar compounds such as ethyl 2-methylacetoacetate and ethyl 2-ethylacetoacetate, as well

as established chemical shift and absorption frequency ranges.

Predicted 'H NMR Data (Solvent: CDCIs, Reference:

TMS)

Chemical Shift (6) / . . .
Multiplicity Integration Assignment

ppm
~4.2 Quartet (q) 2H -O-CH2-CHs (ester)
~21 Singlet (s) 3H -C(=0)-CHs (keto)
~1.8 Quartet (q) 2H -CHz-CHs (a-ethyl)
~1.3 Singlet (s) 3H -CHs (a-methyl)
~1.2 Triplet (t) 3H -O-CHz2-CHs (ester)
~0.9 Triplet (t) 3H -CHz-CHs (a-ethyl)

Predicted **C NMR Data (Solvent: CDCIs)

Chemical Shift (8) / ppm Carbon Type Assignment

~ 205 C C=0 (keto)

~172 C C=0 (ester)

~61 CH2 -O-CH2-CHs

~ 58 C a-quaternary carbon
~30 CHs -C(=0)-CHs

~25 CH2 -CH2-CHs (o-ethyl)
~14 CHs -O-CH2-CHs

~13 CHs -CHs (a-methyl)

~8 CHs -CH2-CHs (a-ethyl)

Predicted IR Data (Sample:

Liquid Film)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~ 1740 Strong C=0 stretch (ester)
~1710 Strong C=0 stretch (ketone)
2980-2850 Medium-Strong C-H stretch (alkane)
~ 1240 Strong C-O stretch (ester)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of
a liquid B-keto ester like Ethyl 2-ethyl-2-methyl-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials:

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Deuterated chloroform (CDCls) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes
Procedure:

o Sample Preparation: Prepare a solution of approximately 5-10 mg of Ethyl 2-ethyl-2-
methyl-3-oxobutanoate in approximately 0.6-0.7 mL of CDCIs containing TMS in a clean,
dry 5 mm NMR tube.

e Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition:
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o Tune and shim the spectrometer for the sample.

o Acquire a one-pulse *H NMR spectrum. Typical parameters might include a 30-degree
pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

o Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

e 13C NMR Acquisition:
o Switch the spectrometer to the 13C nucleus frequency.

o Acquire a proton-decoupled 13C NMR spectrum. This typically requires a larger number of
scans (e.g., 128 or more) due to the lower natural abundance of 13C.

o Process the spectrum similarly to the *H spectrum.

o Calibrate the chemical shift scale to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Obijective: To obtain the infrared absorption spectrum to identify functional groups.
Materials:
o Ethyl 2-ethyl-2-methyl-3-oxobutanoate

o Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates -
NaCl or KBr, or an ATR accessory).

e Pipette

Procedure (using Salt Plates):
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o Sample Preparation: Place a single drop of the neat liquid sample onto the center of a clean,
dry salt plate.

e Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid
film between the plates.

o Data Acquisition:
o Place the salt plate assembly into the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty spectrometer.
o Acquire the sample spectrum over a typical range of 4000-400 cm™1,

o Data Analysis: Identify the major absorption bands and assign them to the corresponding
functional groups.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the correlation between the chemical structure of Ethyl 2-
ethyl-2-methyl-3-oxobutanoate and its predicted key spectroscopic signals.
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Figure 1. Predicted Spectroscopic Correlations for Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Click to download full resolution via product page

Caption: Predicted Spectroscopic Correlations for Ethyl 2-ethyl-2-methyl-3-oxobutanoate

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-ethyl-2-methyl-3-
oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349067#spectroscopic-data-of-ethyl-2-ethyl-2-
methyl-3-oxobutanoate-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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